An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridin-3-amine (CAS No. 166770-70-3)
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridin-3-amine (CAS No. 166770-70-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine, a key building block in modern medicinal chemistry. Its unique trifluoromethylated pyridine structure makes it a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals. This document delves into its chemical properties, plausible synthetic routes, applications in drug discovery, and essential safety information, offering a holistic resource for researchers in the field.
Core Compound Identification and Properties
2-Chloro-4-(trifluoromethyl)pyridin-3-amine is a substituted pyridine derivative with the Chemical Abstracts Service (CAS) registry number 166770-70-3 .[1][2] The strategic placement of the chloro, amino, and trifluoromethyl groups on the pyridine ring imparts specific reactivity and physicochemical properties that are highly sought after in the design of bioactive molecules.
Physicochemical Properties
The key physicochemical properties of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine are summarized in the table below. These parameters are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 166770-70-3 | [1][2] |
| Molecular Formula | C₆H₄ClF₃N₂ | [1][2] |
| Molecular Weight | 196.56 g/mol | [1][2] |
| Appearance | Crystals, powder, or crystalline powder, typically cream-colored | [3] |
| Melting Point | 53-57 °C | [4] |
| InChI Key | KFMUXCNJJIWKRE-UHFFFAOYSA-N | [3][4] |
| SMILES | Nc1c(Cl)nccc1C(F)(F)F | [4] |
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amine protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups and the electron-donating effect of the amino group. For comparison, the related compound 2-chloro-3-pyridinamine exhibits signals in the aromatic region.[5][6]
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¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the carbons of the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
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¹⁹F NMR: A single, sharp signal is expected in the fluorine NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-Cl stretching, and strong C-F stretching vibrations of the trifluoromethyl group.
Synthesis and Reaction Mechanisms
A definitive, step-by-step synthesis protocol for 2-Chloro-4-(trifluoromethyl)pyridin-3-amine is not widely published. However, based on established synthetic methodologies for related trifluoromethylated and aminated pyridines, a plausible synthetic strategy can be devised. A common approach involves the introduction of the amino group onto a pre-functionalized pyridine ring.
Proposed Synthetic Pathway
A likely synthetic route would start from a suitable dichlorinated or chloro-nitro-substituted trifluoromethylpyridine precursor. The introduction of the amino group can be achieved through nucleophilic aromatic substitution.
Caption: Proposed synthesis of 2-Chloro-4-(trifluoromethyl)pyridin-3-amine.
Rationale Behind the Synthetic Strategy
The choice of a dichlorinated precursor is strategic. The chlorine atoms activate the pyridine ring for nucleophilic substitution. The differential reactivity of the chlorine atoms at the 2- and 3-positions, influenced by the electronic effects of the trifluoromethyl group at the 4-position, could allow for selective amination at the 3-position. The use of ammonia under elevated temperature and pressure is a standard method for introducing an amino group onto a halogenated pyridine ring. This approach is documented for the synthesis of similar compounds, such as 2-amino-3-chloro-5-trifluoromethylpyridine from a dichlorinated precursor.[7]
Applications in Drug Discovery and Development
The incorporation of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, binding affinity, and cell permeability, making it a valuable moiety in drug design. 2-Chloro-4-(trifluoromethyl)pyridin-3-amine serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds.
Role as a Pharmacophore
The trifluoromethyl-pyridinylamine scaffold is a key pharmacophore in a variety of therapeutic areas. The amino group provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular libraries for high-throughput screening.
Precursor for Bioactive Molecules
While specific examples of drugs derived directly from 2-Chloro-4-(trifluoromethyl)pyridin-3-amine are not extensively documented, the closely related isomer, 2-amino-3-chloro-5-trifluoromethylpyridine, is a known intermediate in the synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, a compound with potent insecticidal activity.[7] This highlights the potential of these substituted pyridines as building blocks for agrochemicals and pharmaceuticals. Research in this area is ongoing, with numerous patents citing the use of similar pyridine derivatives in the development of novel therapeutic agents.
The following workflow illustrates the general utility of this class of compounds in a drug discovery pipeline:
Caption: General workflow for utilizing the title compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-4-(trifluoromethyl)pyridin-3-amine.
Hazard Identification
Based on available data for this compound, the following hazard classifications apply:
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
The signal word for this compound is Danger .[4]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and a face shield.[4]
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
First Aid Measures:
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Conclusion
2-Chloro-4-(trifluoromethyl)pyridin-3-amine is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers a strategic starting point for the development of novel bioactive compounds. While detailed synthetic protocols and specific applications are still emerging, the information presented in this guide, based on data from closely related analogs, provides a solid foundation for researchers working with this compound. As with all chemical research, adherence to strict safety protocols is paramount.
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2-Chloro-5-(trifluoromethyl)pyridin-3-amine. PubChem. [Link]
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